molecular formula C10H15N5O13P2S B1678418 3'-Phosphoadenosine 5'-phosphosulfate CAS No. 482-67-7

3'-Phosphoadenosine 5'-phosphosulfate

Número de catálogo: B1678418
Número CAS: 482-67-7
Peso molecular: 507.27 g/mol
Clave InChI: GACDQMDRPRGCTN-KQYNXXCUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phosphoadenosine phosphosulfate (PAPS), also known as 3'-Phosphoadenosine-5'-phosphosulfate, is the universal, high-energy sulfate donor compound for all sulfotransferase (SULT) enzymes . This crucial coenzyme is endogenously synthesized from ATP and inorganic sulfate in a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS) . In this pathway, ATP sulfurylase first catalyzes the formation of adenosine 5'-phosphosulfate (APS), which is then phosphorylated by APS kinase to yield PAPS . PAPS is an essential reagent for studying sulfation pathways, which have profound implications for the build-up of extracellular matrices, retroviral infection, protein modification, and steroid metabolism . Its primary research value lies in its role in the enzymatic transfer of a sulfate group to a wide array of acceptor substrates, including glycosaminoglycans (like heparin and chondroitin sulfate), proteins, and small molecular weight compounds such as drugs, hormones, and neurotransmitters . This process is vital for the biological activity of many molecules and is a key phase II detoxification reaction in the liver . The availability of PAPS can be a rate-limiting factor in cellular sulfation processes, making it a critical compound for in vitro research . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

482-67-7

Fórmula molecular

C10H15N5O13P2S

Peso molecular

507.27 g/mol

Nombre IUPAC

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate

InChI

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1

Clave InChI

GACDQMDRPRGCTN-KQYNXXCUSA-N

SMILES isomérico

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N

SMILES canónico

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N

Apariencia

Solid powder

Otros números CAS

482-67-7

Descripción física

Solid

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Adenosine 3' phosphate 5' Phosphosulfate
Adenosine-3'-phosphate-5'-Phosphosulfate
Phosphoadenosine Phosphosulfate
Phosphosulfate, Phosphoadenosine

Origen del producto

United States

Biosynthesis of Phosphoadenosine Phosphosulfate

Enzymatic Pathway of Phosphoadenosine Phosphosulfate Synthesis

The biosynthesis of PAPS is a two-step enzymatic process that begins with inorganic sulfate (B86663) and adenosine (B11128) triphosphate (ATP). This pathway ensures the availability of activated sulfate, which is essential for a wide array of physiological functions, including detoxification, hormone regulation, and the formation of complex carbohydrates. wikipedia.orgrndsystems.com

First Step: ATP Sulfurylase Activity and Adenosine 5'-Phosphosulfate Formation

The initial and committed step in the biosynthesis of PAPS is the activation of inorganic sulfate. nih.govexcedr.com This reaction is catalyzed by the enzyme ATP sulfurylase (also known as sulfate adenylyltransferase), which facilitates the condensation of a sulfate ion with ATP. nih.govtaylorandfrancis.com The result of this reaction is the formation of adenosine 5'-phosphosulfate (APS) and the release of pyrophosphate (PPi). excedr.comnih.gov

The reaction can be summarized as follows: ATP + SO₄²⁻ ⇌ APS + PPi uniprot.orguniprot.org

This step is energetically unfavorable; however, the subsequent hydrolysis of pyrophosphate helps to drive the reaction forward. rndsystems.comnih.gov The mechanism of ATP sulfurylase involves the nucleophilic attack of the sulfate ion on the α-phosphate of ATP. nih.gov

Second Step: APS Kinase Activity and 3'-Phosphoadenosine 5'-Phosphosulfate Production

The second and final step in PAPS synthesis is the phosphorylation of the newly formed APS molecule. This reaction is catalyzed by the enzyme APS kinase (adenylylsulfate kinase). wikipedia.orgacs.org APS kinase transfers a phosphate (B84403) group from a second molecule of ATP to the 3'-hydroxyl group of the ribose sugar of APS. wikipedia.orgpnas.org This phosphorylation event results in the production of this compound (PAPS) and adenosine diphosphate (B83284) (ADP). wikipedia.org

The reaction is as follows: ATP + APS → PAPS + ADP uniprot.orguniprot.org

Kinetic studies have suggested that this reaction follows an ordered mechanism where ATP binds to the enzyme first, followed by APS. acs.orgpnas.org The substrate APS can also act as an inhibitor of the APS kinase reaction. nih.gov

Phosphoadenosine Phosphosulfate Synthase (PAPSS) Enzymes

In many organisms, the two enzymatic activities required for PAPS synthesis—ATP sulfurylase and APS kinase—are housed within a single, bifunctional enzyme known as PAPS synthase (PAPSS). nih.govreactome.org

Distinct Enzymatic Components in Prokaryotes, Fungi, and Plants

In contrast to mammals, in prokaryotes, fungi, and plants, the ATP sulfurylase and APS kinase activities are typically carried out by two separate, monofunctional enzymes. nih.govnih.gov These organisms possess distinct genes that encode for individual ATP sulfurylase and APS kinase enzymes. nih.gov This separation of enzymatic functions highlights an evolutionary divergence in the organization of the PAPS biosynthetic pathway. While prokaryotes use a single RNA polymerase for all RNA synthesis, eukaryotes have multiple, specialized polymerases. Furthermore, transcription and translation are coupled in the cytoplasm of prokaryotes, whereas in eukaryotes, transcription occurs in the nucleus, followed by mRNA processing before translation in the cytoplasm. azolifesciences.com

FeatureProkaryotesEukaryotes (Fungi, Plants)Eukaryotes (Mammals)
Enzyme Structure Two separate enzymesTwo separate enzymesOne bifunctional enzyme (PAPSS)
Gene Organization Separate genes for each enzymeSeparate genes for each enzymeSingle gene encoding both functions
Ribosome Structure 70S (30S + 50S subunits)80S (40S + 60S subunits)80S (40S + 60S subunits)

Isoforms of PAPS Synthase in Mammalian Systems

Mammalian systems express two major isoforms of PAPS synthase, PAPSS1 and PAPSS2, which are encoded by separate genes. researchgate.netwikipedia.org While both isoforms catalyze the same two-step reaction to produce PAPS, they exhibit distinct tissue expression patterns and subcellular localizations. nih.govresearchgate.net

For instance, PAPSS1 is the predominant isoform expressed in the brain and skin, while PAPSS2 expression is more prominent in the liver and cartilage. nih.govresearchgate.net From a subcellular perspective, PAPSS1 is primarily found in the nucleus, whereas PAPSS2 is mainly localized to the cytoplasm. nih.govendocrine-abstracts.org However, the localization of PAPSS2 can be predominantly nuclear in certain cell types, such as those in the adrenal and liver tissues. endocrine-abstracts.org These differences in expression and localization suggest that the two isoforms may have non-redundant roles in supplying PAPS for specific sulfation reactions in different cellular compartments and tissues. nih.govendocrine-abstracts.org Research has also indicated that the two human isoforms differ in their stability, with PAPSS2 being less stable than PAPSS1. nih.gov This inherent instability of PAPSS2 may play a role in regulating PAPS availability. nih.gov

IsoformPrimary Tissue ExpressionPredominant Subcellular Localization
PAPSS1 Brain, Skin nih.govresearchgate.netNucleus nih.govendocrine-abstracts.org
PAPSS2 Liver, Cartilage nih.govresearchgate.netCytoplasm (can be nuclear in specific cells) nih.govendocrine-abstracts.org
Tissue-Specific Expression Patterns of PAPSS Isoforms

In mammals, two distinct isoforms of PAPS synthase, PAPSS1 and PAPSS2, have been identified. These isoforms are encoded by separate genes and, while they catalyze the same biochemical reactions, they exhibit distinct patterns of tissue expression. This differential expression suggests that they may have non-redundant roles tailored to the specific metabolic needs of different tissues.

While there is some overlap in their expression, several tissues show a clear predominance of one isoform over the other. PAPSS1 is highly expressed in the brain, skin, and bone. In contrast, PAPSS2 is the major isoform found in the liver, cartilage, and adrenal glands. For instance, PAPSS2 expression is substantially reduced or undetectable in the brain, where PAPSS1 is abundant, while PAPSS1 expression is not observed in the liver, where PAPSS2 is highly expressed. This differential distribution may reflect the varying demands for sulfation of different types of biomolecules in these tissues. Both isoforms are encoded by genes consisting of 12 exons with nearly identical exon-intron splice junction locations.

The subcellular localization of the isoforms also shows differences. Studies have indicated that PAPSS1 is predominantly found in the nucleus, whereas PAPSS2 is mainly localized in the cytoplasm in some cell lines. However, in adrenal and liver cells, PAPSS2 has been observed to be almost exclusively nuclear.

Below is a data table summarizing the predominant expression patterns of PAPSS1 and PAPSS2 in various human tissues.

TissuePredominant IsoformReference
Brain PAPSS1
Liver PAPSS2
Cartilage PAPSS2
Skin PAPSS1
Bone PAPSS1
Adrenal Gland PAPSS2
Structural Domains and Catalytic Sites of PAPSS Isoforms

The bifunctional nature of human PAPS synthases is reflected in their structure, which consists of two distinct functional domains connected by a linker region.

ATP Sulfurylase Domain: Located at the C-terminus of the protein, this domain is responsible for the first step of PAPS synthesis: the formation of APS from ATP and inorganic sulfate. Specific histidine residues within this domain have been identified as critical for its catalytic activity.

APS Kinase Domain: This domain is located at the N-terminus and catalyzes the subsequent phosphorylation of APS to PAPS, using a second molecule of ATP.

Structural studies of the APS kinase domain of PAPSS1 have provided significant insight into its catalytic mechanism. A key feature is a DGDN-loop, which functions as a Walker B motif, a sequence commonly involved in nucleotide binding and phosphoryl transfer. This loop is crucial for coordinating an essential magnesium ion (Mg²⁺) that bridges the phosphate groups of the products, ADP and PAPS. The second aspartate residue within this motif is believed to act as the catalytic base, initiating the nucleophilic attack on the gamma-phosphate of ATP by abstracting a proton from the 3'-hydroxyl group of APS. Furthermore, both PAPSS isoforms contain a conserved N-terminal basic Lys-Lys-Xaa-Lys motif that is essential for their nuclear localization. An Arg-Arg motif located at the interface of the two APS kinase domains in the dimeric structure has also been identified as influencing the enzyme's export from the nucleus.

Cellular Origin of Sulfate for Phosphoadenosine Phosphosulfate Synthesis

The synthesis of PAPS is fundamentally dependent on the availability of inorganic sulfate. In humans and other animals, which cannot reduce sulfate, this sulfur source must be obtained from the diet, primarily from the breakdown of sulfur-containing amino acids.

Inorganic sulfate is transported from the extracellular environment into the cytoplasm by specific sulfate transporters located on the cell membrane. Once inside the cell, the synthesis of PAPS from sulfate and ATP occurs in the cytosol. The newly synthesized PAPS can then be used for sulfation reactions within the cytosol or be transported into the lumen of the

Metabolism and Turnover of Phosphoadenosine Phosphosulfate

Cellular Compartmentalization of Phosphoadenosine Phosphosulfate Metabolism

The synthesis and utilization of PAPS are spatially separated within the cell, a strategy that allows for precise control over sulfation pathways. This compartmentalization involves distinct metabolic activities in the cytosol, chloroplasts (in plants), and the Golgi apparatus.

In vertebrates, the cytosol is a primary site for the synthesis of PAPS. nih.govnih.gov The synthesis occurs through a two-step process catalyzed by a bifunctional enzyme known as PAPS synthase (PAPSS). nih.govuniprot.org This enzyme first converts ATP and sulfate (B86663) into adenosine (B11128) 5'-phosphosulfate (APS) and then phosphorylates APS to form PAPS. uniprot.orgwikipedia.org Once synthesized, cytosolic PAPS serves as a sulfate donor for the sulfonation of various small molecules, such as hormones and xenobiotics. nih.govnih.gov

In plants, while the bulk of PAPS synthesis occurs in plastids, the cytosol is a key site of PAPS utilization. frontiersin.org For instance, the biosynthesis of glucosinolates, a class of secondary metabolites crucial for plant defense, relies on PAPS as the sulfate donor in the cytoplasm. frontiersin.org

In plant cells, the primary steps of sulfur metabolism, including the bulk of PAPS synthesis, are housed within the chloroplasts. frontiersin.orgresearchgate.net Inorganic sulfate is assimilated and activated within these organelles through the sequential actions of ATP sulfurylase and APS kinase, leading to the production of PAPS. frontiersin.orgnih.gov This localization highlights the central role of chloroplasts in linking primary sulfate assimilation with the synthesis of sulfated compounds essential for plant growth and development. frontiersin.org The PAPS produced in the chloroplasts is then exported to the cytosol to be used in various sulfation reactions. nih.govfrontiersin.org

The Golgi apparatus is the terminal compartment for the sulfation of most macromolecules destined for secretion or for integration into cellular membranes. oup.comnih.gov PAPS synthesized in the cytosol is actively transported into the lumen of the Golgi apparatus. oup.comnih.gov Inside the Golgi, a variety of sulfotransferases catalyze the transfer of the sulfate group from PAPS to specific positions on carbohydrates and proteins. oup.com Research on rat liver Golgi vesicles has provided evidence for a specific antiport system, where the translocation of PAPS into the Golgi lumen is coupled with the exit of the byproduct, adenosine 3',5'-diphosphate (PAP), back into the cytosol. nih.gov This ensures a continuous supply of the sulfate donor for reactions within the Golgi.

Table 1: Compartmentalization of PAPS Metabolism

Process Cytosol Chloroplast (Plants) Golgi Apparatus
Synthesis Primary site in vertebrates via PAPS synthase. nih.govnih.gov Minor pathway in plants. researchgate.netPrimary site in plants via ATP sulfurylase and APS kinase. frontiersin.orgresearchgate.netNot a site of synthesis.
Utilization Sulfation of small molecules (e.g., hormones, xenobiotics). nih.govnih.gov Biosynthesis of glucosinolates in plants. frontiersin.orgNot a primary site of utilization; PAPS is exported.Major site for sulfation of macromolecules (proteins, glycans). oup.comnih.gov

Phosphoadenosine Phosphosulfate Transporters (PAPST)

The movement of PAPS between different cellular compartments is mediated by a specific family of transporters known as PAPS transporters (PAPSTs). These transporters are critical for maintaining the appropriate distribution of PAPS and ensuring the efficiency of sulfation processes throughout the cell. nih.gov

Two major PAPS transporters, PAPST1 and PAPST2, have been identified and characterized in various organisms, from flies to humans and plants. nih.govnih.gov

PAPST1 : In mammals, PAPST1 is a Golgi-resident protein that facilitates the uptake of PAPS from the cytoplasm into the Golgi lumen. nih.govoup.com Overexpression of PAPST1 has been shown to increase the availability of PAPS in the Golgi and enhance the sulfation of molecules like chondroitin (B13769445) sulfate. oup.com In plants, the transporter designated PAPST1 has a different localization and function; it is located in the chloroplast envelope and is responsible for exporting newly synthesized PAPS from the chloroplast to the cytosol. nih.govfrontiersin.org This plant transporter functions as an antiporter, exchanging PAPS for its de-sulfated byproduct, PAP. nih.gov

PAPST2 : PAPST2 has also been identified as a PAPS transporter located in the Golgi membrane in animal cells. uniprot.orgnih.govcapes.gov.br Functional studies in mouse embryonic stem cells have shown that both PAPST1 and PAPST2 are crucial for transporting PAPS into the Golgi to enable the proper sulfation of heparan sulfate and chondroitin sulfate, which is essential for cell maintenance and differentiation. nih.gov

PAPS transporters are gatekeepers that regulate the flux of activated sulfate into compartments where sulfation occurs. In mammals, the coordinated action of PAPST1 and PAPST2 ensures that the Golgi apparatus is adequately supplied with PAPS, which is a rate-limiting step for the sulfation of many proteoglycans and glycoproteins. nih.govoup.com The activity of these transporters directly impacts the structure and function of numerous molecules involved in cell signaling, adhesion, and extracellular matrix integrity. nih.govnih.gov

Table 2: Characteristics of Identified PAPS Transporters

Transporter Primary Location Primary Function
PAPST1 (Mammals) Golgi Apparatus Membrane nih.govoup.comTransports PAPS from cytosol into the Golgi lumen. nih.govoup.com
PAPST1 (Plants) Chloroplast Envelope Membrane nih.govfrontiersin.orgExports PAPS from chloroplast to cytosol in exchange for PAP. nih.govfrontiersin.org
PAPST2 (Mammals) Golgi Apparatus Membrane nih.govuniprot.orgTransports PAPS from cytosol into the Golgi lumen; essential for development. nih.gov

Enzymology of Phosphoadenosine Phosphosulfate Dependent Reactions

Sulfotransferases (SULTs) Utilizing Phosphoadenosine Phosphosulfate

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfuryl group (-SO3) from PAPS to a vast array of acceptor molecules, including endogenous compounds and xenobiotics. longdom.orgnih.gov This process, known as sulfation or sulfonation, plays a critical role in detoxification, hormone regulation, and cell signaling. nih.govnih.gov Cytosolic SULTs typically act on small molecules like steroids and drugs, while Golgi-membrane-associated sulfotransferases sulfate (B86663) larger molecules such as proteins and glycosaminoglycans. nih.gov

Mechanisms of Sulfuryl Group Transfer from Phosphoadenosine Phosphosulfate

The fundamental reaction catalyzed by SULTs involves the nucleophilic attack of a hydroxyl or amine group on the acceptor molecule at the sulfur atom of PAPS. This results in the transfer of the sulfuryl group to the acceptor and the release of 3'-phosphoadenosine 5'-phosphate (PAP). acs.org Most PAPS-dependent sulfotransferases facilitate a direct transfer of the sulfuryl group by binding both PAPS and the acceptor substrate simultaneously, without forming a covalent enzyme intermediate. nih.gov However, some bacterial sulfotransferases operate via a "ping-pong" mechanism, where the enzyme is transiently sulfurylated before transferring the sulfuryl group to the final acceptor. nih.govpnas.org The high chemical potential of the phosphoric-sulfuric acid anhydride (B1165640) bond in PAPS makes the sulfuryl transfer energetically favorable. nih.gov

Diversity and Classification of Sulfotransferases (e.g., SULT1, SULT2)

The sulfotransferase superfamily is extensive and diverse, with members found in organisms ranging from bacteria to humans. nih.govnih.gov In humans, these enzymes are categorized into families and subfamilies based on their amino acid sequence similarity. longdom.org The primary human SULT families include SULT1, SULT2, SULT4, and SULT6. plos.org

SULT1 Family: This is the largest and most well-studied family, responsible for the sulfation of a wide range of phenols, drugs, and neurotransmitters. longdom.orgplos.org It is further divided into subfamilies such as SULT1A, SULT1B, SULT1C, and SULT1E. longdom.orgwikipedia.org

SULT2 Family: These enzymes are primarily involved in the sulfation of steroids, such as dehydroepiandrosterone (B1670201) (DHEA), and bile acids. longdom.org

This classification reflects the evolutionary relationships and often, the general substrate preferences of the enzymes within each family.

Substrate Specificity and Broad Spectrum Activity of Sulfotransferases

While SULTs are grouped into families with general substrate preferences, many isoforms exhibit broad and sometimes overlapping substrate specificities. plos.orgacs.org For instance, SULT1A1, the most abundant SULT in the human liver, is known for its wide substrate range, including many small phenolic compounds. nih.govnih.govnih.gov In contrast, SULT1A3 shows a higher affinity for monoamine neurotransmitters like dopamine (B1211576). nih.govuq.edu.au

The structural basis for this substrate specificity is complex and not fully understood, but it is known that the active site architecture, including a dynamic "cap" region, plays a crucial role in substrate selection. nih.govplos.org Even with high sequence identity, minor differences in amino acid residues within the active site can lead to significant variations in substrate preference. acs.orguq.edu.au For example, a single amino acid change at position 146 can dramatically alter the substrate specificity of SULT1A1 and SULT1A3. uq.edu.au

Enzymatic Regulation in Phosphoadenosine Phosphosulfate Pathways

The cellular processes involving PAPS are tightly regulated to ensure an adequate supply of this essential cosubstrate while preventing wasteful overproduction. This regulation occurs at multiple levels, including the allosteric control of SULTs and the feedback inhibition of the PAPS synthesis pathway.

Allosteric Regulation of Sulfotransferases by Phosphoadenosine Phosphosulfate

Recent research has uncovered a novel form of allosteric regulation in SULT1A1, where PAPS itself acts as a modulator of the enzyme's catalytic efficiency. nih.govacs.org SULT1A1 exists as a dimer, and the binding of PAPS to one subunit influences the conformation and substrate affinity of the adjacent subunit. nih.gov Specifically, the binding of the first PAPS molecule causes the "cap" of its own subunit to close while stabilizing the cap of the neighboring subunit in an open position. nih.govelsevierpure.com The binding of a second PAPS molecule leads to the opening of both caps. nih.govacs.org This dynamic interplay, driven by cellular PAPS concentrations, can modulate the catalytic efficiency of SULT1A1 over a remarkable 130-fold range, allowing the enzyme to respond to varying metabolic demands and xenobiotic loads. nih.govnih.gov

Inhibition of PAPS Synthase Activity by Adenine (B156593) Nucleotides (AMP, ADP, APS)

The synthesis of PAPS is a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). omicsonline.orgwikipedia.org This enzyme possesses both ATP sulfurylase and APS kinase activity. uniprot.org The activity of PAPSS is subject to feedback inhibition by its own products and related adenine nucleotides, providing a crucial mechanism for regulating PAPS levels.

Biological Roles and Physiological Functions of Phosphoadenosine Phosphosulfate

Role in Post-Translational Modifications: Protein Sulfation

Protein sulfation is a significant post-translational modification where a sulfate (B86663) group is transferred from PAPS to a specific amino acid residue on a protein. nih.govpatsnap.com This process predominantly occurs on tyrosine residues within the Golgi apparatus, catalyzed by tyrosylprotein sulfotransferases (TPSTs). nih.govcreative-proteomics.com Consequently, secreted and extracellular proteins are common targets for sulfation as they traverse this organelle. creative-proteomics.com

The addition of a negatively charged sulfate group can alter a protein's structure and function, thereby influencing protein-protein interactions. patsnap.comelsevier.com This modification is crucial for a variety of biological activities, including blood clotting, inflammation, and viral entry into host cells. patsnap.com In fact, up to 1% of all tyrosine residues in an organism can be sulfated, highlighting the abundance and importance of this modification. creative-proteomics.com The sulfation of tyrosine residues has been shown to be essential for the proper function of certain proteins, such as hirudin, where sulfation of a specific tyrosine is necessary for its anticoagulant activity. nih.gov

Involvement in Glycosaminoglycan and Proteoglycan Sulfation

PAPS is indispensable for the synthesis of sulfated glycosaminoglycans (GAGs), which are long, linear polysaccharides consisting of repeating disaccharide units. wikipedia.orgsigmaaldrich.com These GAGs, with the exception of hyaluronic acid, are typically attached to a core protein to form proteoglycans. nih.govbyjus.com The sulfation of GAGs occurs in the Golgi apparatus, where sulfotransferases utilize PAPS to add sulfate groups to various positions on the sugar residues. oup.comfrontiersin.org

The pattern of sulfation on GAG chains is highly specific and contributes to a "sulfation code" that dictates their interaction with a multitude of proteins. annualreviews.org This intricate sulfation is crucial for the diverse functions of proteoglycans in the body.

Extracellular Matrix Assembly and Integrity

Sulfated proteoglycans are major components of the extracellular matrix (ECM), the intricate network of macromolecules that provides structural and biochemical support to surrounding cells. nih.govbiorxiv.org The negative charges conferred by the sulfate groups attract water, helping to hydrate (B1144303) the ECM and provide tissues with resistance to compression. wikipedia.orgbyjus.com

The proper sulfation of GAGs is essential for the correct assembly and organization of the ECM. For instance, in cartilage, the sulfation of chondroitin (B13769445) sulfate and keratan (B14152107) sulfate by PAPS-dependent sulfotransferases is critical for the tissue's mechanical properties. nih.govresearchgate.net Studies have shown that inhibition of PAPS synthesis leads to under-sulfated proteoglycans and disrupts the timely expression of other ECM molecules like type II collagen, ultimately affecting chondrogenesis. nih.gov Similarly, in the cornea, the enzymatic sulfation of keratan sulfate is required for normal collagen matrix biosynthesis and organization. frontiersin.org

Modulation of Cell-Environment Communication

The sulfation patterns of glycosaminoglycans on cell surface proteoglycans play a critical role in mediating interactions between the cell and its environment. annualreviews.orgresearchgate.net These interactions are fundamental for a wide range of cellular processes, including cell adhesion, proliferation, differentiation, and migration. nih.govoup.com

Sulfated GAGs can act as co-receptors for various growth factors, such as fibroblast growth factors (FGFs), by binding to both the growth factor and its high-affinity receptor, thereby modulating signaling pathways. byjus.comoup.com The specific sulfation patterns on heparan sulfate proteoglycans (HSPGs), for example, determine their ability to bind and present growth factors to their receptors. oup.com Furthermore, sulfated GAGs are involved in cell adhesion by interacting with cell adhesion molecules and other ECM components. wikipedia.org The anti-adhesive properties of keratan sulfate, for instance, are important in processes like regulating macrophage adhesion and neurite growth. wikipedia.org

Contribution to Xenobiotic Metabolism and Detoxification Processes

Sulfation is a crucial phase II detoxification pathway that facilitates the elimination of a wide variety of foreign compounds (xenobiotics), including drugs, environmental toxins, and dietary components. youtube.comnih.gov This process, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from PAPS to the xenobiotic. nih.govtaylorandfrancis.com This modification increases the water solubility of the compound, making it easier to excrete from the body, primarily through urine. rupahealth.com

The liver is a principal site for xenobiotic detoxification, where SULTs are abundant. youtube.comacs.org However, sulfation is considered a high-affinity, low-capacity pathway, limited by the availability of PAPS. nih.gov Administration of xenobiotics that undergo sulfation can lead to a depletion of hepatic PAPS and its precursor, inorganic sulfate. nih.gov For example, compounds like salicylamide, phenol (B47542), and 1-naphthol (B170400) have been shown to significantly reduce hepatic PAPS levels in rats. nih.gov This highlights the critical role of PAPS in the body's defense against toxic substances. The process of sulfation generally leads to the detoxification of compounds, but in some cases, it can result in the formation of more reactive metabolites. taylorandfrancis.com

Regulation of Endogenous Compound Bioactivity

Beyond its role in detoxification, sulfation is a key mechanism for regulating the activity of various endogenous compounds. This process can inactivate hormones or alter their transport and availability to target tissues. nih.gov

Hormonal Regulation (e.g., Steroids, Iodothyronines)

Sulfation plays a significant role in modulating the biological activity of steroid hormones. bioscientifica.com Steroid sulfotransferases utilize PAPS to sulfate steroids, such as dehydroepiandrosterone (B1670201) (DHEA) and estrone. nih.govyoutube.com This modification generally renders the hormones inactive and more water-soluble, facilitating their circulation in the bloodstream and subsequent excretion. bioscientifica.comyoutube.com The sulfated forms can also serve as a reservoir, from which active hormones can be regenerated by the action of sulfatases. bioscientifica.comyoutube.com The balance between sulfation and desulfation is therefore a critical control point in steroid hormone action. nih.gov For instance, the sulfation of estrogens by SULT1E1 is considered a key step in inactivating these hormones in target tissues, potentially influencing the development of estrogen-dependent cancers. nih.gov

The regulation of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), also involves sulfation. nih.gov The hypothalamic-pituitary-thyroid axis tightly controls the synthesis and release of these hormones, which are crucial for metabolism and development. nih.govyoutube.comyoutube.com While the primary regulation occurs through feedback mechanisms involving thyrotropin-releasing hormone (TRH) and thyroid-stimulating hormone (TSH), sulfation provides another layer of control over thyroid hormone activity. youtube.comyoutube.com

Neurotransmitter Metabolism (e.g., Catecholamines)

3'-phosphoadenosine 5'-phosphosulfate (PAPS) is the universal sulfate donor for all sulfation reactions, a process catalyzed by sulfotransferase enzymes. nih.gov This modification plays a critical role in numerous physiological processes, including the inactivation and metabolism of catecholamines. nih.govepa.gov In the brain, sulfation is a key chemical modification for molecules like proteins, hormones, and bioamines. oup.com The enzyme PAPS synthase (PAPSS) is the rate-limiting enzyme in this process, responsible for synthesizing the obligatory sulfate donor, PAPS. oup.com

Research on locusts has highlighted the importance of PAPS-dependent sulfation in regulating neurotransmitter activity and influencing behavior. Proteomic analysis revealed that PAPSS is a highly differentially expressed protein in the brain between gregarious and solitarious locust phases. oup.com Specifically, the sulfation of dopamine (B1211576), a critical catecholamine neurotransmitter, has been shown to regulate aggregative behavior. oup.com The availability of PAPS is a strict requirement for this sulfation to occur, indicating a key regulatory role for the PAPS supply in behavioral regulation. oup.com Direct injection of PAPS into solitarious locusts significantly and rapidly promoted aggregative behavior, underscoring the direct impact of PAPS availability on neurotransmitter-mediated processes. oup.com The enzymes responsible for these reactions, sulfotransferases (SULTs), utilize PAPS to add a sulfuryl group to target molecules like catecholamines. oup.com This suggests that the PAPS-mediated sulfation of dopamine is a crucial mechanism for fine-tuning behavioral plasticity. oup.com

In mammals, distinct enzymic species for the PAPS synthesizing enzymes, ATP-sulfurylase and APS-kinase, exist in the brain compared to the liver. nih.gov This points to tissue-specific regulation of PAPS synthesis and, consequently, neurotransmitter metabolism.

Participation in Developmental Processes

PAPS-dependent sulfation is fundamental for the normal development of various organisms, from nematodes to mammals. nih.govnih.gov

In the nematode Caenorhabditis elegans, a single PAPS synthase gene, pps-1, is essential for development. nih.govnih.gov To study its function, researchers cloned the pps-1 gene and depleted its product through both the creation of a null mutant and RNA-mediated interference (RNAi). nih.gov The PPS-1 protein was confirmed to have the specific activity of forming PAPS in vitro. nih.gov

Disruption of the pps-1 gene via RNAi resulted in pleiotropic developmental defects, including issues with muscle patterning and changes in the shape of epithelial cells. nih.gov These defects were accompanied by a decrease in the sulfation of glycosaminoglycans. nih.gov Ultimately, the pps-1 null mutant was found to be larval lethal, demonstrating that the synthesis of PAPS and the subsequent sulfation it enables are absolutely essential for the growth and epidermal integrity of C. elegans. nih.gov Reporter gene analysis showed that pps-1 is expressed in the epidermis and certain gland cells, but not in muscles or neurons, suggesting that PAPS may be supplied to these other tissues from the cells where it is synthesized. nih.gov

Table 1: Effects of PAPS Synthase Disruption in C. elegans

Genetic ModificationPhenotypeAffected ProcessReference
RNAi of pps-1Pleiotropic developmental defects, abnormal muscle patterning, altered epithelial cell shapeGlycosaminoglycan sulfation, morphogenesis nih.gov
pps-1 null mutantLarval lethalityOverall growth and development, epidermal integrity nih.gov

The synthesis of PAPS is critically important for the proper development of the skeletal system in mammals. nih.gov Sulfation of proteoglycans, a major component of the cartilage extracellular matrix, is a vital post-translational modification for chondrocyte growth and development. nih.govnih.gov The enzyme this compound synthase (PAPSS) produces the PAPS needed for these sulfotransferase reactions. nih.gov

In higher organisms, two major isoenzymes, PAPSS1 and PAPSS2, synthesize PAPS. nih.gov PAPSS2 appears to be the major variant in growth plate cartilage, and mutations in both the human and murine PAPSS2 genes lead to diseases affecting the skeleton, such as spondyloepimetaphyseal dysplasia (SEMD) Pakistani type. nih.govnih.gov Studies in mouse embryos have shown that Papss2 mRNA is detected at the very beginning of cartilage formation (chondrogenic condensations) and continues to be expressed in all cartilaginous elements during embryonic development. nih.gov The highest levels of Papss2 mRNA are found in condensing and proliferating chondrocytes, with a significant downregulation in hypertrophic chondrocytes, indicating its importance for cartilage growth. nih.gov

The brachymorphic (bm) mouse, which has a mutation in the Papss2 gene, serves as a model for chondrodysplasia caused by undersulfated proteoglycans. nih.gov These mice have reduced levels of PAPS, leading to the preferential undersulfation of chondroitin sulfate (CS) chains, while heparan sulfate (HS) sulfation remains normal. nih.gov This undersulfation of chondroitin sulfate proteoglycans (CSPGs) disrupts Indian hedgehog (Ihh) signaling in the developing growth plate, leading to reduced chondrocyte proliferation. nih.gov Research has shown that Ihh binds directly to CSPGs like aggrecan via its chondroitin sulfate chains, highlighting the importance of proper sulfation in modulating critical growth factor signaling pathways during endochondral bone formation. nih.gov

Table 2: Role of PAPSS2 in Skeletal Development

Model OrganismGenetic DefectKey FindingsConsequenceReference
Mouse EmbryoNormal DevelopmentPapss2 mRNA is highly expressed in condensing and proliferating chondrocytes.Essential for cartilage growth and development. nih.gov
Brachymorphic (bm) MouseMutation in Papss2 geneReduced PAPS levels, preferential undersulfation of chondroitin sulfate.Impaired Indian hedgehog (Ihh) signaling, reduced chondrocyte proliferation, chondrodysplasia. nih.gov
HumanMutations in PAPSS2 geneLeads to spondyloepimetaphyseal dysplasia (SEMD) Pakistani type.Skeletal abnormalities. nih.govnih.gov

Specific Roles in Plant Biology

In plants, PAPS is the activated form of sulfate required for the synthesis of sulfated secondary metabolites. nih.gov It is synthesized from adenosine (B11128) 5'-phosphosulfate (APS) by the enzyme APS kinase (APK). nih.gov While some PAPS is produced in the cytosol, it is predominantly synthesized in plastids and must be transported to the cytosol and Golgi apparatus for use in sulfation reactions. oup.comresearchgate.net The transport of PAPS across the plastid envelope is facilitated by transporters like PAPST1. oup.comresearchgate.net

PAPS is essential for the sulfation of various plant metabolites, including hormones like jasmonic acid. nih.gov In the model plant Arabidopsis thaliana, double mutants lacking the APK1 and APK2 isoforms of APS kinase (apk1 apk2) exhibit significantly reduced levels of sulfated compounds. nih.gov Notably, the level of sulfated 12-hydroxyjasmonate was reduced approximately five-fold in these mutant plants. nih.gov

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are signaling molecules that regulate numerous physiological processes, including growth, development, and responses to stress. nih.govresearchgate.net The reduction in the sulfated form of a jasmonate derivative in apk1 apk2 mutants indicates that the PAPS-producing activity of APK1 and APK2 is a major factor in the synthesis of these sulfated metabolites. nih.gov This implicates PAPS availability as a key element in the regulation of jasmonate signaling pathways. The accumulation of the precursor, 3'-phosphoadenosine 5'-phosphate (PAP), which results from sulfotransferase reactions, can itself act as a potent signaling molecule, particularly in stress responses. oup.comnih.gov

Table 3: PAPS Synthesis and Jasmonic Acid Regulation in Arabidopsis thaliana

MutantDeficient EnzymesEffect on PAPS SynthesisImpact on JasmonatesReference
apk1 apk2APS kinase 1 and APS kinase 2Reduced PAPS synthesis~5-fold reduction in sulfated 12-hydroxyjasmonate nih.gov

Influence on Cellular Signaling Pathways

The by-product of PAPS-dependent sulfation, 3'-phosphoadenosine 5'-phosphate (PAP), was once considered merely a waste product but is now recognized as an important signaling molecule in its own right, especially in plant stress signaling. nih.govnih.govnih.gov The accumulation of PAP can inhibit sulfotransferase reactions and lead to significant changes in gene expression and metabolite levels. oup.com Therefore, the efficient removal and degradation of PAP, a process that also requires specific transporters like PAPST2 in plants, is crucial for maintaining cellular homeostasis and driving sulfation reactions forward. nih.gov

In plants, PAPS or its derivatives are thought to be involved in cellular signaling. nih.gov For instance, the expression of the PAPS transporter PAPST1 is regulated by the same transcription factors that control the biosynthesis of sulfated secondary metabolites, indicating a coordinated regulation of PAPS supply and demand. researchgate.net In mammals, the process of sulfation is essential for modulating signaling pathways like the Indian hedgehog (Ihh) pathway during skeletal development, where undersulfation of proteoglycans directly impairs signal transduction. nih.gov Furthermore, the intermediate in PAPS synthesis, adenosine 5'-phosphosulfate (APS), can act as a modulator of PAPS synthase itself, serving as both an inhibitor and a specific stabilizer of the enzyme, suggesting a complex feedback mechanism that senses nucleotide concentrations to control PAPS availability. nih.gov

Fibroblast Growth Factor (FGF) Signaling Modulation

This compound (PAPS) is indispensable for the proper modulation of Fibroblast Growth Factor (FGF) signaling pathways. nih.gov Its role is not direct but is mediated through its function as the universal sulfate donor for sulfotransferase enzymes. sigmaaldrich.com These enzymes catalyze the sulfation of various biomolecules, most notably heparan sulfate proteoglycans (HSPGs), which are critical co-receptors for FGF signaling. nih.gov

The interaction between FGF ligands and their high-affinity FGF receptors (FGFRs) is critically dependent on the presence of heparan sulfate (HS) chains with specific sulfation patterns. nih.govnih.gov These sulfated HSPGs act as co-receptors, forming a ternary complex with FGF and FGFR, which is essential for receptor dimerization, stabilization, and the subsequent activation of intracellular signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways. nih.gov The synthesis of PAPS by PAPS synthase enzymes is the rate-limiting step for the sulfation of these HSPGs. nih.gov

Disruption of PAPS synthesis or transport into the Golgi apparatus, where sulfation occurs, leads to undersulfated HSPGs. nih.gov These improperly sulfated HSPGs are unable to effectively bind FGFs, thereby impairing signal transduction. nih.gov For instance, research using sodium chlorate (B79027), an inhibitor of PAPS synthesis, has demonstrated that the resulting loss of 2-O and 6-O sulfations on HS chains disrupts FGF signaling. nih.gov Studies on mouse embryonic stem cells have shown that knockdown of PAPS transporters (PAPSTs) reduces HS sulfation and inhibits cell self-renewal due to defective FGF signaling. nih.gov This highlights the essential role of PAPS in maintaining the structural integrity of HSPGs required for their co-receptor function in the FGF signaling pathway, which is vital for processes like embryonic development, tissue repair, and cell growth. nih.govnih.gov

Table 1: Research Findings on PAPS and FGF Signaling Modulation

Finding Model System Impact on FGF Signaling Reference
Inhibition of PAPS formation with sodium chlorate leads to loss of 2-O and 6-O sulfation on heparan sulfate (HS), impairing its ability to bind signaling molecules. Cell Cultures Treatment phenocopies mutants with defective HS, stalling collective cell migration by disrupting FGF signaling. nih.gov
RNAi-mediated knockdown of PAPS transporters (PAPST1 and PAPST2) reduces heparan sulfate (HS) chain sulfation. Mouse Embryonic Stem Cells (mESCs) Inhibits mESC self-renewal due to defects in autocrine/paracrine FGF signaling, which is dependent on HS sulfation for growth and pluripotency. nih.gov
Heparan sulfate proteoglycans (HSPGs) are essential co-receptors for the formation of a stable signaling complex with FGF and its receptor (FGFR). General (Review) The specific sulfation pattern on HSPGs, which is dependent on PAPS, determines the binding affinity and specificity of FGF ligands, thereby modulating signal activation. nih.govyoutube.com
Fgf signaling is essential for the formation and maintenance of neuromasts within the primordium during development. Zebrafish (Danio rerio) Disruption of HS sulfation via inhibition of PAPS affects localized Fgf signaling activation and can lead to Fgf ligands diffusing away from their intended target area. nih.gov

Wnt Signaling Modulation

The function of this compound (PAPS) is also crucial for the regulation of the Wnt signaling pathway, a network fundamental to embryonic development and tissue homeostasis. plos.org Similar to its role in FGF signaling, PAPS acts as the sole sulfate donor for the sulfation of proteoglycans, which are key modulators of Wnt protein activity. nih.gov The sulfation patterns on heparan sulfate proteoglycans (HSPGs) and chondroitin sulfate (CS) proteoglycans can influence the distribution, stability, and receptor-binding affinity of Wnt ligands. nih.govplos.org

Research has demonstrated that the modulation of Wnt signaling can be achieved by altering the sulfation state of these cell surface proteoglycans. For example, extracellular sulfatases, known as Sulfs, can remove specific sulfate groups from HSPGs to enhance Wnt signaling, indicating that the precise pattern of sulfation is critical for pathway regulation. plos.org The initial establishment of these sulfation patterns is entirely dependent on sulfotransferases that utilize PAPS. nih.gov

Studies in mouse embryonic stem cells have revealed that reduced PAPS transport, leading to undersulfation of both HS and CS chains, results in defective Wnt signaling and consequently, abnormal cell differentiation. nih.gov Furthermore, in the context of colon carcinogenesis, the inhibition of PAPSS2, an isoform of the enzyme that synthesizes PAPS, has been shown to suppress Wnt/β-catenin signaling. nih.gov This suggests that by controlling the availability of PAPS, the sulfation status of Wnt-modulating proteoglycans can be altered, thereby providing a mechanism to influence Wnt-dependent cellular processes. nih.gov

Table 2: Research Findings on PAPS and Wnt Signaling Modulation

Finding Model System Impact on Wnt Signaling Reference
Knockdown of PAPS transporters (PAPSTs) causes reduced sulfation of both heparan sulfate (HS) and chondroitin sulfate (CS) chains. Mouse Embryonic Stem Cells (mESCs) Leads to abnormal cell differentiation due to defects in Wnt signaling, which requires sulfated proteoglycans for normal activity during embryoid body formation. nih.gov
Extracellular sulfatases (Sulf-1 and Sulf-2) are upregulated in pancreatic cancer and enhance Wnt signaling. Human Pancreatic Cancer Cells & HEK 293T cells Sulfs remodel the 6-O sulfation state of HSPGs to promote Wnt signaling. This highlights the importance of specific sulfation patterns created by PAPS-dependent enzymes. plos.org
Inhibition of PAPSS2, an enzyme that synthesizes PAPS, protects against colonic carcinogenesis. Mouse Model (ApcΔgut-HetPapss2Δgut) Inhibition of PAPSS2 leads to reduced chondroitin sulfation, which converges on the inhibition of the Wnt/β-catenin signaling pathway. nih.gov
Wnt signaling activation is a common feature in various human cancers and is associated with tumor development. General (Review) The modulation of Wnt signaling through factors like proteoglycan sulfation is a key area of cancer research. PAPS is the foundational molecule for this sulfation. nih.govnih.gov

Regulation of Phosphoadenosine Phosphosulfate Homeostasis

Transcriptional and Translational Control of PAPS Synthase Genes

The synthesis of PAPS is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). nih.gov In humans, two isoforms, PAPSS1 and PAPSS2, are encoded by separate genes. nih.gov The expression of these genes is subject to transcriptional regulation, ensuring that the production of PAPS can be adjusted to meet cellular needs.

The promoter regions of both PAPSS1 and PAPSS2 genes lack the common TATA and CCAAT boxes, but they do contain multiple GC boxes. nih.gov These GC boxes are binding sites for transcription factors, including Specificity Protein 1 (Sp1), which plays a role in the transcriptional regulation of the PAPSS2 gene. nih.gov The involvement of other transcription factors like Sp2 and Sp3 is also suggested. nih.gov This mode of regulation allows for the inducible expression of PAPS synthase, potentially in response to various cellular signals and at different times. nih.gov

The two isoforms, PAPSS1 and PAPSS2, exhibit tissue-specific expression patterns. PAPSS1 is the predominant isoform in the brain and skin, while PAPSS2 expression is higher in the liver, cartilage, and adrenal glands. nih.gov This differential expression suggests that the transcriptional control of each isoform is tailored to the specific sulfation requirements of different tissues. For instance, the high expression of Papss2 in condensing and proliferating chondrocytes highlights its critical role in cartilage development. nih.gov

Feedback Mechanisms in PAPS Synthesis and Utilization

The PAPS synthesis pathway is also regulated by feedback inhibition, a common mechanism for controlling metabolic pathways. The product of the sulfation reaction, 3'-phosphoadenosine 5'-phosphate (PAP), is a potent inhibitor of sulfotransferases (SULTs), the enzymes that utilize PAPS to sulfate (B86663) various substrates. nih.gov Specifically, PAP has been shown to be a more effective inhibitor of both M- and P-forms of phenol (B47542) sulfotransferase than other adenosine (B11128) derivatives. nih.gov This product inhibition prevents the excessive accumulation of sulfated products and conserves the PAPS pool when it is not needed.

Furthermore, the stability of the PAPS synthase enzymes themselves is influenced by the levels of intermediates in the PAPS synthesis pathway. The nucleotide adenosine 5'-phosphosulfate (APS), an intermediate in PAPS synthesis, has a specific stabilizing effect on both PAPS synthase isoforms. nih.gov This is particularly important for PAPSS2, which is less stable than PAPSS1 at physiological temperatures. nih.govcrick.ac.uk By stabilizing the enzyme, APS helps to maintain the capacity for PAPS synthesis. This suggests a mechanism where the availability of the precursor for the second step of PAPS synthesis enhances the stability of the enzyme, thereby ensuring a continued supply of PAPS.

Substrate inhibition is another feedback mechanism observed in the regulation of sulfotransferase activity. For example, high concentrations of the substrate 2-naphthol (B1666908) can inhibit SULT1A1 activity by binding to the enzyme-PAP complex, forming a dead-end ternary complex that prevents the catalytic cycle from proceeding. nih.gov

Post-Translational Modifications Affecting PAPS Synthase and Sulfotransferase Activity

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and are a crucial layer of regulation for many cellular processes, including the sulfation pathway. wikipedia.org While direct evidence for extensive PTMs of PAPS synthase itself is still emerging, the activity of sulfotransferases is known to be modulated by such modifications.

Sulfation itself is a major post-translational modification. nih.gov The transfer of a sulfate group from PAPS to tyrosine residues on proteins, a process called tyrosine sulfation, is catalyzed by tyrosylprotein sulfotransferases (TPSTs) and is critical for many protein-protein interactions. nih.govnih.gov

Other PTMs, such as phosphorylation, are well-established regulators of enzyme activity. thermofisher.comsigmaaldrich.com While specific studies on the direct phosphorylation of PAPS synthase are limited, it is plausible that this common regulatory mechanism could play a role in modulating its activity in response to cellular signaling pathways. For instance, it has been speculated that post-translational modifications might account for differences in enzyme kinetics observed in different expression systems. researchgate.net

Impact of Cellular Metabolite Levels on Phosphoadenosine Phosphosulfate Availability

The concentration of inorganic sulfate is another critical determinant of PAPS availability. taylorandfrancis.com In some cases, the availability of sulfate, rather than the activity of the sulfotransferases themselves, can be the rate-limiting factor for sulfation. capes.gov.br

The levels of other cellular metabolites can also impact the PAPS pool. For example, in brain slices, depolarization induced by agents like potassium or certain excitatory amino acids leads to a significant reduction in PAPS synthesis. nih.gov This suggests a mechanism to shut down PAPS production under conditions of high cellular stress or activity.

Furthermore, the intermediate of PAPS synthesis, APS, plays a regulatory role beyond stabilizing the PAPS synthase enzyme. Changes in APS concentration, which can occur during active PAPS synthesis and consumption, may be sensed by PAPSS2, leading to conformational changes that could modulate its function. nih.govcrick.ac.uk This positions PAPS synthase as a potential sensor of the cell's sulfation needs. nih.gov

Interactive Data Table: Factors Regulating PAPS Homeostasis

Regulatory MechanismKey Molecules/FactorsEffect on PAPS Homeostasis
Transcriptional Control Sp1, Sp2, Sp3 transcription factorsRegulates the expression of PAPSS1 and PAPSS2 genes. nih.govnih.gov
Feedback Inhibition 3'-phosphoadenosine 5'-phosphate (PAP)Inhibits sulfotransferase activity, conserving PAPS. nih.gov
Enzyme Stabilization Adenosine 5'-phosphosulfate (APS)Stabilizes PAPS synthase, particularly PAPSS2, enhancing PAPS production capacity. nih.gov
Substrate Inhibition High substrate concentrations (e.g., 2-naphthol)Can inhibit sulfotransferase activity. nih.gov
Metabolite Levels ATP, inorganic sulfatePrimary substrates for PAPS synthesis; their availability is crucial. researchgate.nettaylorandfrancis.com
Cellular State Depolarizing agents (e.g., potassium)Can decrease PAPS synthesis in neuronal cells. nih.gov

Phosphoadenosine Phosphosulfate in Disease Pathogenesis

Genetic Deficiencies and Syndromes Related to PAPS Metabolism

Genetic defects in the metabolic pathways of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) can lead to a range of human diseases, primarily affecting skeletal development. These conditions underscore the critical role of PAPS as the universal sulfate (B86663) donor for essential biological processes.

Spondyloepimetaphyseal Dysplasia (SEMD) and PAPSS2 Deficiency

A notable genetic disorder linked to PAPS metabolism is a form of Spondyloepimetaphyseal Dysplasia (SEMD), specifically the Pakistani type, which is caused by mutations in the PAPSS2 gene. orpha.netwikipedia.org This gene encodes one of the two PAPS synthase enzymes responsible for the production of PAPS. frontiersin.org SEMD, Pakistani type, is an autosomal recessive condition first identified in a large, consanguineous Pakistani family. orpha.netwikipedia.org

Individuals with this condition typically present with short stature, short and bowed lower limbs, mild brachydactyly (shortness of fingers and toes), kyphoscoliosis (abnormal curvature of the spine), an abnormal gait, and enlarged knee joints. orpha.netrarediseases.org Radiographic examinations reveal characteristic skeletal abnormalities, including delayed ossification of the epiphyses (the ends of long bones) at the hips and knees, flattened vertebrae (platyspondyly) with irregular end plates, and narrowed joint spaces. orpha.net These skeletal changes often lead to early-onset osteoarthritis. orpha.net While the skeletal system is severely affected, intelligence is typically normal. rarediseases.org

Mutations in the PAPSS2 gene have also been identified in individuals with related but sometimes distinct phenotypes, such as brachyolmia, a form of short-trunk short stature characterized by platyspondyly without major long-bone abnormalities. nih.gov In some cases, PAPSS2 mutations can also lead to androgen excess, highlighting the diverse roles of sulfation in human physiology. frontiersin.orgnih.gov

Impact on Cartilage and Bone Metabolism

The fundamental cause of cartilage and bone disease in individuals with PAPSS2 deficiency is the impaired biosynthesis and subsequent deposition of sulfated proteoglycans in the cartilage and the extracellular matrix of bone. nih.gov Proteoglycans are complex molecules that are essential for the structural integrity and function of these tissues. Their sulfation, a process dependent on PAPS, is critical for their proper function.

In cartilage, sulfated proteoglycans, such as chondroitin (B13769445) sulfate, are responsible for maintaining hydration and providing resistance to compressive forces. nih.gov Defective PAPS synthesis leads to under-sulfation of these molecules, compromising the integrity of the cartilage matrix. frontiersin.orgnih.gov This results in the observed skeletal abnormalities, including disorganized growth plate chondrocytes and reduced bone length. nih.gov The brachymorphic mouse, which has a mutation in the Papss2 gene, serves as an animal model for these conditions and exhibits reduced postnatal growth due to the under-sulfation of the extracellular matrix. frontiersin.org

Recent research has also identified a potential link between the PAPSS2 gene and osteoporosis, a condition characterized by low bone mineral density. bioworld.com A specific single-nucleotide polymorphism (SNP) in a noncoding region of the PAPSS2 gene has been associated with an increased risk of osteoporosis. bioworld.com This finding suggests that variations in PAPSS2 expression may influence osteoblast differentiation and contribute to the pathogenesis of osteoporosis. bioworld.com

Phosphoadenosine Phosphosulfate in Cancer Biology

The role of PAPS and the associated sulfation pathways extends into the realm of cancer biology, where alterations in these processes can influence tumor growth, cell proliferation, and response to treatment.

Role of PAPS Transporters in Colorectal Carcinoma Cell Proliferation

PAPS transporters, which are responsible for moving PAPS from the cytosol into the Golgi apparatus where most sulfation reactions occur, have been implicated in the progression of colorectal carcinoma. nih.govoup.com A study investigating the expression of PAPS transporter genes in colorectal cancer tissues found that the levels of PAPST1 transcripts were higher compared to PAPST2 transcripts. nih.govoup.com

PAPSS1 Expression and Sensitivity to Chemotherapeutic Agents (e.g., Cisplatin)

The expression level of PAPSS1, another key enzyme in PAPS synthesis, has been linked to the sensitivity of cancer cells to certain chemotherapeutic agents, such as cisplatin (B142131). aacrjournals.orgaacrjournals.org In non-small cell lung cancer (NSCLC), a correlation has been observed where low PAPSS1 expression is associated with increased sensitivity to cisplatin. aacrjournals.orgaacrjournals.org Studies have shown that inhibiting PAPSS1 can enhance the effectiveness of DNA-damaging agents like cisplatin. aacrjournals.org

This sensitizing effect has been demonstrated in various preclinical models. For instance, in A549 lung cancer cells, the potentiation of cisplatin's effects by PAPSS1 inhibition was most significant under conditions of serum starvation and hypoxia. aacrjournals.orgaacrjournals.org Furthermore, in three-dimensional spheroid cultures, PAPSS1-deficient spheroids showed a marked reduction in size when treated with low-dose cisplatin. aacrjournals.orgaacrjournals.org Clinical data also suggests that NSCLC and ovarian cancer patients with low PAPSS1 expression may have longer survival rates following platinum-based chemotherapy. aacrjournals.orgaacrjournals.org

In epithelial ovarian cancer (EOC), increased expression of PAPSS1 has been observed in cancer cells and tissues. nih.govnih.gov Down-regulating the PAPSS1 gene in EOC cells increased their sensitivity to cisplatin both in vitro and in vivo. nih.govnih.gov These findings suggest that PAPSS1 could be a potential therapeutic target to overcome cisplatin resistance in certain cancers. nih.govnih.gov

Sulfotransferases as Biomarkers in Oncological Contexts

Sulfotransferases (SULTs) are a family of enzymes that utilize PAPS to catalyze the sulfation of a wide array of substrates, including drugs and carcinogens. nih.govnih.gov The expression of different SULT isoforms can vary significantly between normal and tumor tissues, and this differential expression holds promise for their use as cancer biomarkers. nih.govresearchgate.net

For example, SULT1A1 is known to bioactivate certain procarcinogens. nih.govnih.gov Its expression levels in tumors could potentially be used to identify patients who would be more susceptible to certain carcinogen-induced cancers. nih.gov Conversely, the expression of SULT1A1 in cancer cells has also been shown to predict susceptibility to a novel anticancer agent, NSC-743380, suggesting its utility as a biomarker for identifying responders to this therapy. nih.gov

In breast cancer, the expression of sulfotransferases such as SULT1A2, SULT1A3, and SULT1E1 has been found to be higher in tumor tissues compared to adjacent non-malignant tissues. researchgate.net This altered expression can impact the metabolism of compounds like resveratrol, a natural substance with potential anticancer properties. researchgate.net The variability in SULT expression across different cancer types and individuals underscores the potential of using these enzymes as biomarkers to guide personalized cancer therapy. nih.gov

Table of Research Findings

Area of StudyKey FindingAffected Molecules/PathwaysDisease ContextReference
Genetic DeficienciesMutations in the PAPSS2 gene cause Spondyloepimetaphyseal Dysplasia (SEMD), Pakistani type.PAPS Synthesis, Proteoglycan SulfationSkeletal Dysplasia orpha.netwikipedia.org
Cartilage and Bone MetabolismImpaired sulfation of proteoglycans in cartilage and bone matrix due to PAPSS2 deficiency leads to skeletal abnormalities.Chondroitin Sulfate, Extracellular MatrixSkeletal Dysplasia, Osteoarthritis nih.gov
Colorectal CancerPAPS transporters (PAPST1 and PAPST2) are involved in the proliferation of colorectal carcinoma cells.PAPS Transport, Fibroblast Growth Factor SignalingColorectal Carcinoma nih.govoup.com
Chemotherapy SensitivityLow expression of PAPSS1 correlates with increased sensitivity to cisplatin in NSCLC and ovarian cancer.PAPS Synthesis, DNA Damage ResponseNon-Small Cell Lung Cancer, Ovarian Cancer aacrjournals.orgaacrjournals.orgnih.gov
Oncological BiomarkersDifferential expression of sulfotransferases (SULTs) in tumors can serve as biomarkers for cancer risk and treatment response.Sulfation of Xenobiotics and DrugsVarious Cancers nih.govnih.gov

Correlation Between Sulfation Levels and Oncogenic Transformation

The process of sulfation, which relies on the universal sulfate donor this compound (PAPS), plays a complex and often tissue-specific role in the development and progression of cancer. nih.gov Alterations in the expression and activity of sulfotransferases (SULTs), the enzymes that transfer the sulfonate group from PAPS to various substrates, and sulfatases, which remove these groups, are frequently observed in cancerous tissues. frontiersin.orgfrontiersin.org These changes in sulfation patterns can impact the behavior of cancer cells by modifying the function of a wide range of molecules, including hormones, growth factors, and extracellular matrix components. nih.govfrontiersin.org

The expression of specific SULTs has been linked to both cancer risk and the effectiveness of certain cancer therapies. nih.govnih.gov For instance, the SULT1A1 enzyme is involved in the metabolism of various carcinogens and its genetic variations have been associated with the risk of developing several types of cancer, including prostate and colorectal cancer. nih.gov Furthermore, the expression level of SULT1A1 in cancer cells can predict their sensitivity to certain anticancer drugs, highlighting its potential as a biomarker for treatment response. nih.gov

Conversely, the dysregulation of sulfatases is also implicated in oncogenesis. For example, the extracellular sulfatase SULF2 is overexpressed in several cancers, including breast, lung, and head and neck squamous cell carcinoma (HNSCC), and its high expression is often associated with poor patient survival. nih.govfrontiersin.orgresearchgate.net SULF2 removes 6-O-sulfate groups from heparan sulfate proteoglycans (HSPGs), which in turn modulates signaling pathways, such as the Wnt signaling pathway, to promote cell proliferation. nih.gov Suppression of SULF2 in cancer cells has been shown to inhibit their growth and even partially reverse their transformed state in laboratory settings. nih.gov

Table 1: Role of Sulfation-Related Enzymes in Different Cancers

EnzymeRole in CancerCancer Type(s)Key FindingsReference(s)
SULT1A1 Metabolism of carcinogens, prediction of treatment responseProstate, Colorectal, BreastGenetic variations associated with cancer risk. Expression levels predict sensitivity to specific anticancer agents. nih.govnih.gov
SULF2 Promotion of cell proliferation and tumor growthBreast, Lung, Head and Neck Squamous Cell Carcinoma (HNSCC)Overexpressed in various cancers and correlated with poor survival. Modulates Wnt signaling. nih.govfrontiersin.orgresearchgate.net
PAPSS1 Cancer cell survival and treatment resistanceNon-Small Cell Lung CancerInhibition sensitizes cancer cells to DNA-damaging agents. nih.gov
Heparanase Promotion of tumor malignancy and exosome secretionSalivary Gland, Non-Small Cell Lung CancerHigher expression correlates with increased sulfation of heparan sulfate and potentiation of growth factor signaling. frontiersin.org
SULF1 Inhibition of tumorigenesisOvarian, Breast, PancreaticDownregulated in some cancers. Re-expression can diminish cell surface sulfation and interfere with growth factor signaling. frontiersin.org

Implications in Other Pathological Conditions

Neurodegenerative Disorders

The intricate processes of the nervous system are susceptible to disruption, leading to a range of neurodegenerative disorders characterized by the progressive loss of neurons. nih.govyoutube.com While the exact mechanisms underlying many of these diseases are still being unraveled, evidence suggests that post-translational modifications of proteins, including sulfation, may play a role. nih.gov The synthesis of PAPS is essential for all sulfation reactions in eukaryotes, and disruptions in this pathway could have significant consequences for neuronal health. nih.gov

Research has begun to explore the connections between PAPS-related pathways and specific neurodegenerative conditions. For instance, studies have investigated the role of pregnancy-associated plasma protein-A (PAPP-A), a proteolytic enzyme that modulates the insulin-like growth factor (IGF) signaling pathway, in the context of Alzheimer's disease. elsevierpure.com The IGF system is linked to the progression of Alzheimer's, and deleting the PAPP-A gene in mouse models of the disease has been proposed as a way to protect against the associated pathology. elsevierpure.com

Furthermore, the general importance of protein sulfation in the nervous system is underscored by the fact that defects in PAPS synthase can lead to severe developmental disorders. nih.gov Although not directly classified as neurodegenerative diseases, these conditions highlight the critical role of sulfation in the proper development and maintenance of the skeletal and nervous systems. The misfolding and aggregation of specific proteins are common features of many neurodegenerative disorders, and it is plausible that alterations in sulfation could influence these pathological processes. nih.gov

Immune Response Dysregulation

The immune system relies on a complex network of cellular interactions and signaling molecules to protect the body from pathogens and disease. The sulfation of various molecules, dependent on the availability of PAPS, is involved in regulating these intricate immune processes. A deficiency in PAPS synthase 1 (PAPSS1) has been shown to affect the recruitment of lymphocytes to high endothelial venules, a critical step in the immune response. nih.gov This suggests that proper sulfation is necessary for the normal functioning of the immune system.

The inflammatory response, a key component of immunity, is also influenced by sulfated molecules. For instance, heparan sulfate proteoglycans, which are modified by sulfation, play a role in modulating inflammatory processes. The enzymes that add and remove sulfate groups, sulfotransferases and sulfatases, can therefore influence the outcome of an immune response. Dysregulation of these enzymes could contribute to chronic inflammation or autoimmune conditions where the immune system mistakenly attacks the body's own tissues.

Cystic Fibrosis

Cystic fibrosis (CF) is a genetic disorder that affects multiple organs, most notably the lungs and pancreas. lacar-mdx.com It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of thick and sticky mucus. lacar-mdx.com While the primary defect in CF is not directly related to PAPS metabolism, some of the downstream consequences and associated diagnostic markers involve sulfated molecules or related proteins.

One such marker is the Pancreatitis-Associated Protein (PAP), a secretory protein that becomes elevated in the blood in response to pancreatic injury, a common feature of cystic fibrosis. nih.govresearchgate.net Newborn screening programs for CF often utilize the measurement of immunoreactive trypsinogen (B12293085) (IRT) followed by an assessment of PAP levels to improve the accuracy of diagnosis. nih.govresearchgate.netnih.gov This biochemical approach helps in the early detection of the disease, allowing for timely intervention. nih.gov It is important to note that this "PAP" is a distinct protein and not the same as 3'-phosphoadenosine-5'-phosphate.

Hemophilia

Hemophilia is a group of inherited bleeding disorders characterized by a deficiency in specific clotting factors, leading to prolonged bleeding. medex.co.thcdc.gov While the primary cause of hemophilia is a genetic mutation affecting clotting factor production, other factors can influence the clinical severity of the disease.

Some studies have investigated the presence of antiphospholipid antibodies (APAs) in patients with severe hemophilia. nih.gov These antibodies are directed against phospholipids (B1166683) and can be associated with an increased risk of thrombosis. The presence of APAs in hemophilia patients may be a consequence of ongoing tissue damage. nih.gov While a direct link between PAPS and hemophilia has not been established, the sulfation of proteins and other molecules can influence their function and interactions, including those involved in the coagulation cascade. Acquired hemophilia, a rare autoimmune disorder where the body produces antibodies that attack its own clotting factors, further highlights the potential for immunological factors to impact bleeding disorders. nih.gov

Advanced Research Methodologies for Phosphoadenosine Phosphosulfate Studies

Biochemical Assays for Phosphoadenosine Phosphosulfate Generation and Quantification

Accurate quantification of PAPS is fundamental to understanding its role in cellular processes. Various biochemical assays have been developed to measure PAPS levels and the activity of enzymes that produce it.

HPLC-Radiometry for Direct Measurement

High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection is a sensitive and widely used method for the direct quantification of PAPS. nih.gov This technique often involves the use of radiolabeled precursors, such as [³⁵S]sulfate, to synthesize [³⁵S]PAPS. The radiolabeled PAPS can then be separated from other cellular components by HPLC and quantified by a radioactivity detector. researchgate.net

A specific radiometric assay measures the formation of [¹⁴C]naphthyl sulfate (B86663) from [¹⁴C]naphthol and PAPS, where PAPS is the limiting substrate in a sulfotransferase-catalyzed reaction. nih.gov This method is sensitive enough to detect picomole amounts of PAPS in small tissue samples. nih.gov While powerful, these radiometric assays can be laborious for detailed kinetic studies. nih.gov

More recently, methods using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) have been developed for the selective measurement of PAPS. uio.nonih.gov This approach allows for the separation of PAPS from interfering nucleotides like ATP and ADP and has been successfully applied to determine PAPS levels in whole-cell lysates and Golgi fractions. uio.nonih.govuio.no

Sulfotransferase-Coupled Assays

Sulfotransferase-coupled assays provide an indirect but often more convenient method for quantifying PAPS generation or the activity of PAPS-synthesizing enzymes. These assays typically link the production of PAPS to a secondary reaction catalyzed by a sulfotransferase, resulting in a readily detectable product.

One common approach involves a coupled-enzyme system where the production of 3'-phosphoadenosine-5'-phosphate (PAP), a byproduct of the sulfotransferase reaction, is monitored. rndsystems.com In one such assay, a Golgi-resident PAP-specific 3'-phosphatase (gPAPP) is used to release the 3'-phosphate from PAP, which can then be detected using colorimetric reagents like Malachite Green. rndsystems.comsigmaaldrich.com This method is versatile and can be used for the kinetic analysis of any sulfotransferase that utilizes PAPS. rndsystems.com

Another strategy employs a PAPS regeneration system. For instance, the enzyme aryl sulfotransferase IV (AST-IV) can regenerate PAPS from p-nitrophenyl sulfate (PNPS), leading to the production of p-nitrophenol (PNP), which can be monitored spectrophotometrically. nih.govresearchgate.net This continuous assay format is suitable for determining the kinetic parameters of various sulfotransferases. nih.gov

Enzyme Purification and Characterization Techniques

The isolation and functional analysis of enzymes involved in PAPS metabolism, such as PAPS synthases (PAPSS) and sulfotransferases (SULTs), are crucial for understanding their roles in health and disease.

Chromatographic Methods (e.g., Gel Filtration, Ion Exchange)

Purification of PAPS-related enzymes from complex biological mixtures is typically achieved through a series of chromatographic steps. du.ac.in Common techniques include:

Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates proteins based on their size and shape. du.ac.inresearchgate.net It is often used as a final "polishing" step in a purification protocol to separate the target enzyme from proteins of different molecular weights. researchgate.netresearchgate.net

Ion-Exchange Chromatography: This technique separates proteins based on their net charge at a particular pH. du.ac.in It is a powerful and frequently used method in enzyme purification. du.ac.innih.gov For example, PAPS synthase isoforms have been separated using DEAE ion-exchange chromatography. researchgate.net

A typical purification scheme might involve initial fractionation with ammonium (B1175870) sulfate, followed by a combination of gel filtration and ion-exchange chromatography to achieve high purity. researchgate.netnih.gov

Activity and Kinetic Assays for PAPS-related Enzymes

Once purified, the activity and kinetic properties of PAPS-related enzymes are determined using various assays. For PAPS synthase, activity is often measured by coupling the synthesis of PAPS to a sulfotransferase reaction. nih.gov The rate of product formation, which is dependent on the amount of PAPS produced, can be monitored.

For sulfotransferases, activity is typically measured by monitoring the transfer of the sulfo group from PAPS to a specific acceptor substrate. acs.org The choice of substrate depends on the specific sulfotransferase being studied. For example, p-nitrophenol is a common substrate for SULT1A1, while dopamine (B1211576) is preferred by SULT1A3. acs.org

Kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), are determined by measuring the initial reaction rate at varying concentrations of either PAPS or the acceptor substrate. researchgate.netacs.org These parameters provide valuable insights into the enzyme's affinity for its substrates and its catalytic efficiency.

Kinetic Parameters of Human Sulfotransferases
EnzymeSubstrateKₘ (μM)Vₘₐₓ/Kₘ (Specificity Constant)
SULT1A1 (Wild-Type)PAPS1.8111
SULT1A1-A146E (Mutant)PAPS1.2259

Data derived from a study on the substrate specificity of human sulfotransferases. The Kₘ and specificity constants for PAPS were determined using saturating concentrations of p-nitrophenol. acs.org

Molecular Biology Approaches

Molecular biology techniques have revolutionized the study of phosphoadenosine phosphosulfate metabolism, enabling detailed investigations into the genes and proteins involved.

The genes encoding PAPS synthase (PAPSS) and various sulfotransferases have been cloned from numerous species, including humans. wikipedia.orgresearchgate.netwikipedia.org The availability of these cloned genes allows for their expression in heterologous systems, such as E. coli or yeast, to produce large quantities of recombinant protein for structural and functional studies. nih.govnih.gov

Site-directed mutagenesis is a powerful tool used to investigate the roles of specific amino acid residues in enzyme function. nih.gov By changing a single amino acid, researchers can assess its importance for substrate binding, catalysis, or protein stability. For example, mutagenesis studies on human sulfotransferases SULT1A1 and SULT1A3 have identified key residues that determine their distinct substrate specificities. acs.orgacs.orgnih.gov Changing residue 146 in SULT1A1 from alanine (B10760859) to glutamate (B1630785) resulted in a protein with SULT1A3-like properties, demonstrating the critical role of this residue in substrate preference. acs.orgnih.gov

RNA-Mediated Interference (RNAi) and siRNA Knockdown

RNA interference (RNAi) is a natural mechanism of gene silencing that can be harnessed by researchers to specifically reduce the expression of target genes. elifesciences.orgyoutube.com This is achieved by introducing small interfering RNAs (siRNAs), which are short, double-stranded RNA molecules approximately 21 nucleotides long. youtube.com These siRNAs guide a protein complex, known as the RNA-induced silencing complex (RISC), to bind to and degrade messenger RNA (mRNA) molecules that have a complementary sequence. youtube.com

In the context of PAPS studies, RNAi and siRNA are used to "knock down" the expression of the genes encoding PAPS synthase (PAPSS) enzymes. youtube.com By reducing the amount of PAPSS mRNA, the production of the PAPS synthase protein is diminished, leading to lower levels of PAPS. This approach allows scientists to study the functional consequences of reduced PAPS availability in a controlled manner. The effectiveness of the knockdown is typically validated by quantifying the reduction in both mRNA levels (e.g., via real-time PCR) and protein levels (e.g., via Western blot). This powerful tool helps to elucidate the function of specific PAPS synthase isoforms in various cellular processes. youtube.com

Gene Deletion and Mutant Analysis in Model Organisms

While RNAi reduces gene expression, gene deletion or "knock-out" technology completely removes a gene from an organism's genome. Analyzing the effects of such deletions and of specific mutations in model organisms has revealed the essential and non-redundant roles of PAPS synthase isoforms.

In lower animals like the roundworm Caenorhabditis elegans, there is only one PAPS synthase gene (pps-1), and it is essential for viability. nih.govresearchgate.net Invertebrates appear to only possess a single PAPS synthase enzyme, which sequence-based machine learning techniques classify as a PAPSS2-type. nih.govresearchgate.net

In mammals, including mice and humans, there are two isoforms, PAPSS1 and PAPSS2. nih.gov Mutations in these genes are associated with a range of diseases. For instance, recessively inherited defects in the human and mouse PAPSS2 gene lead to bone and cartilage malformations, such as spondyloepimetaphyseal dysplasia, and have also been implicated in steroid metabolism defects. nih.govnih.govfrontiersin.org The analysis of brachymorphism (bm) mice, which have a point mutation in the Papss2 gene, has been instrumental in understanding these roles. nih.gov These findings demonstrate that even with two isoforms present, one cannot always compensate for the loss of the other, pointing to distinct functions or expression patterns. Studies in hamster cell lines with a disrupted PAPSS1 gene have further helped to dissect the specific contributions of each isoform. researchgate.net

Model OrganismGene(s)Key FindingsReferences
C. eleganspps-1 (single PAPSS gene)Gene is essential for viability. The protein resembles human PAPSS2 in stability. nih.govresearchgate.net
Mouse (Mus musculus)Papss1Disruption can affect cellular processes like retroviral infection establishment in cell lines. researchgate.net
Mouse (Mus musculus)Papss2Mutations (e.g., brachymorphism) cause skeletal defects and altered cartilage properties due to insufficient sulfation of glycosaminoglycans. nih.gov
Human (via clinical studies)PAPSS2Mutations cause autosomal recessive spondyloepimetaphyseal dysplasia (SEMD) and defects in steroid sulfation. nih.govnih.govfrontiersin.org

Structural Biology and Computational Modeling

Understanding the three-dimensional structure of the enzymes that synthesize PAPS is fundamental to comprehending their function, regulation, and interaction with substrates.

Homology Modeling of PAPS Synthase Structure

Homology modeling, also known as comparative modeling, is a computational technique used to predict the 3D structure of a protein based on its amino acid sequence and its similarity to a homologous protein with a known experimental structure. youtube.comnih.gov This method is particularly useful when experimental structures from techniques like X-ray crystallography are unavailable. The crystal structure of human PAPSS1 has been solved, providing a high-resolution template for understanding the enzyme's architecture. nih.gov This structure reveals a homodimeric, asymmetric complex where the two kinase domains are in different conformations. nih.gov For PAPS synthases or their mutants for which experimental structures have not been determined, homology modeling allows researchers to build reliable models. stanford.edu These models are crucial for visualizing the active sites, predicting how substrates like ATP and adenosine (B11128) 5'-phosphosulfate (APS) bind, and understanding the potential structural impact of disease-causing mutations. nih.govnih.gov

Molecular Dynamics Simulations for Enzyme Function

Molecular dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. youtube.com Starting with a structural model (either from experimental data or homology modeling), MD simulations can provide detailed insights into the dynamic behavior of PAPS synthase. These simulations reveal the flexibility of different enzyme domains, conformational changes that occur during the catalytic cycle, and the intricate network of interactions that stabilize the enzyme and its ligands. youtube.comresearchgate.net Studies have shown that human PAPS synthases are naturally fragile enzymes and that their stability is significantly influenced by the binding of nucleotides like APS and ADP. nih.govnih.gov MD simulations can help explain these observations at an atomic level, showing how ligand binding can reduce protein motion and lock the enzyme into a more stable conformation. This approach is invaluable for interpreting how mutations, even those distant from the active site, can alter enzyme dynamics and lead to dysfunction and disease. nih.gov

Spectroscopic Techniques for Activity Monitoring

Directly observing enzyme activity in real-time provides rich kinetic data that is essential for understanding enzyme mechanisms and for screening potential inhibitors.

NMR Spectroscopy for Continuous Sulfotransferase Activity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring enzymatic reactions without the need for artificial labels. nih.govrsc.org In the context of PAPS, NMR can be used to continuously monitor the activity of sulfotransferases—the enzymes that transfer the sulfate group from PAPS to an acceptor molecule. acs.org This is often done using phosphorus-31 (³¹P) NMR, which can distinguish the phosphorus signals of the substrate (PAPS) from the product (3'-phosphoadenosine-5'-phosphate, or PAP). rsc.org As the reaction proceeds, the signal corresponding to PAPS decreases while the signal for PAP increases, allowing for real-time tracking of the reaction progress.

More recently, fluorine-19 (¹⁹F) NMR has been employed using specially synthesized fluorinated PAPS analogues. acs.org These analogues, where a fluorine atom or a trifluoromethyl group is attached to the adenine (B156593) ring, are accepted as co-factors by sulfotransferases. acs.org The ¹⁹F NMR signal provides a clean, interference-free window to observe the conversion of the fluorinated PAPS to its corresponding PAP, offering a highly sensitive and continuous assay for sulfotransferase activity. acs.org

Biocatalytic Systems for In Situ Phosphoadenosine Phosphosulfate Synthesis

The high cost and instability of chemically synthesized PAPS have driven the development of biocatalytic systems for its in situ synthesis and regeneration. These systems are crucial for the practical application of sulfotransferases in the synthesis of sulfated compounds, such as oligosaccharides and other bioactive molecules. sinica.edu.twnih.govacs.org

A common approach for in vitro PAPS synthesis is a one-pot reaction that mimics the natural biosynthetic pathway. researchgate.netnih.gov This typically involves three key enzymes: ATP sulfurylase, APS kinase, and inorganic pyrophosphatase. nih.gov ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to produce adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate. nih.govresearchgate.netresearchgate.net The inorganic pyrophosphatase then hydrolyzes the pyrophosphate, driving the reaction forward. researchgate.net Finally, APS kinase phosphorylates APS using another molecule of ATP to yield PAPS. nih.govresearchgate.netresearchgate.net To improve the economic feasibility of this process, an ATP regeneration system, often employing pyruvate (B1213749) kinase, can be coupled to the synthesis to replenish the ATP consumed. researchgate.net

The enzymes for these biocatalytic systems are typically produced recombinantly, most commonly in Escherichia coli. nih.govnih.gov This allows for the high-level expression and purification of enzymes such as ATP sulfurylase and APS kinase. sinica.edu.tw In some systems, a bifunctional enzyme like human PAPS synthase 1 (PAPSS1), which contains both the ATP sulfurylase and APS kinase activities on a single polypeptide chain, is used to simplify the enzymatic cascade. nih.govfrontiersin.org

Table 1: Enzymes Utilized in Biocatalytic PAPS Synthesis

Enzyme Function Source Organism (for recombinant expression)
ATP Sulfurylase Catalyzes the formation of APS from ATP and sulfate. nih.govresearchgate.netresearchgate.net Escherichia coli nih.gov
APS Kinase Catalyzes the phosphorylation of APS to form PAPS. nih.govresearchgate.netresearchgate.net Escherichia coli nih.gov
Inorganic Pyrophosphatase Hydrolyzes pyrophosphate to drive the reaction forward. researchgate.netnih.gov Escherichia coli nih.gov
PAPS Synthase 1 (PAPSS1) Bifunctional enzyme with both ATP sulfurylase and APS kinase activities. nih.govfrontiersin.org Homo sapiens nih.gov

Research has also focused on optimizing these biocatalytic systems to maximize PAPS yield. This includes fine-tuning the ratio of the different enzymes and optimizing reaction conditions such as substrate concentrations. nih.govnih.gov For instance, the ePathBrick system, a synthetic biology tool, has been used to assemble multiple genes in a single vector to optimize the expression levels of the enzymes involved in PAPS synthesis. nih.gov

In addition to de novo synthesis, PAPS regeneration systems have been developed to recycle the PAPS cofactor, which is converted to 3'-phosphoadenosine-5'-phosphate (PAP) after the sulfuryl group transfer. sinica.edu.twacs.orgnih.govcapes.gov.br A widely used regeneration system employs aryl sulfotransferase IV, which, in the presence of a high concentration of a sulfate donor like p-nitrophenyl sulfate, can catalyze the reverse reaction, converting PAP back to PAPS. sinica.edu.twresearchgate.net This regeneration strategy significantly reduces the amount of PAPS required for sulfotransferase-catalyzed reactions, making them more cost-effective. sinica.edu.twresearchgate.net

Table 2: Components of a Typical In Situ PAPS Synthesis Reaction

Component Role
ATP Substrate for both ATP sulfurylase and APS kinase. researchgate.netresearchgate.net
Inorganic Sulfate (e.g., Na₂SO₄) Source of the sulfuryl group. researchgate.netresearchgate.net
MgCl₂ Cofactor for the enzymes. sinica.edu.tw
Buffer (e.g., Tris-HCl) Maintains optimal pH for enzymatic activity. sinica.edu.tw
ATP Sulfurylase Enzyme for the first step of synthesis. researchgate.net
APS Kinase Enzyme for the second step of synthesis. researchgate.net
Inorganic Pyrophosphatase Enzyme to drive the equilibrium towards product formation. researchgate.net

The development of these robust biocatalytic systems for in situ PAPS synthesis and regeneration has been a critical advancement, enabling the broader use of sulfotransferases for the synthesis of complex sulfated molecules for research and potential therapeutic applications. sinica.edu.twnih.gov

Future Directions in Phosphoadenosine Phosphosulfate Research

Elucidation of Regulatory Mechanisms for PAPS Transporter Gene Expression

The transport of PAPS from its site of synthesis in the cytoplasm and nucleus into the Golgi apparatus is a critical, rate-limiting step for the sulfation of many proteins and proteoglycans. nih.govoup.com This transport is mediated by specific PAPS transporters, primarily PAPST1 and PAPST2 in mammals. oup.com Future research is increasingly focused on understanding how the genes encoding these vital transporters are regulated.

Evidence suggests that the expression of PAPS transporter genes is highly controlled and context-dependent. For instance, in the nematode C. elegans, the two orthologous transporters, pst-1 and pst-2, serve non-redundant functions, partly due to distinct tissue expression patterns, highlighting a complex regulatory architecture. nih.gov In human colorectal carcinoma tissues, the relative transcript abundance of PAPST1 is higher than that of PAPST2, indicating that the expression status of these transporters is a key determinant of sulfation capacity in cancer cells. oup.com Further research has implicated PAPS transporters in the regulation of crucial developmental signaling pathways, including Wnt, bone morphogenetic protein (BMP), and fibroblast growth factor (FGF) signaling in embryonic stem cells. oup.com

Future investigations must aim to identify the specific transcription factors and signaling cascades that govern the differential expression of PAPST1 and PAPST2. Understanding how these genes are controlled in response to developmental cues, cellular stress, and disease states like cancer will be paramount. Because the level of PAPS transport appears to be a crucial bottleneck for sulfation, elucidating these regulatory mechanisms could provide novel insights into disease pathogenesis and open new avenues for therapeutic intervention. oup.comoup.com

Exploration of Nuclear Sulfation Processes Mediated by PAPSS1

Historically, PAPS synthesis and sulfation were primarily associated with the cytoplasm and the Golgi apparatus. nih.govresearchgate.net However, a paradigm shift has occurred with the discovery that PAPS synthase 1 (PAPSS1) is predominantly localized in the nucleus of mammalian cells. nih.govresearchgate.net This finding strongly indicates the existence of a functional nuclear sulfation pathway. nih.gov

Research has shown that the nuclear targeting of PAPSS1 is mediated by its adenosine (B11128) 5'-phosphosulfate (APS) kinase domain. nih.gov Intriguingly, PAPSS2, which is typically found in the cytoplasm, can be relocated to the nucleus when co-expressed with PAPSS1, suggesting a dynamic interplay and a mechanism to boost nuclear PAPS supply when required. nih.gov The functional significance of this nuclear pathway is beginning to be uncovered; for example, nuclear PAPSS1 has been implicated in the suppression of transcriptional activity from viral promoters. oncotarget.com The localization of PAPSS isoforms can also be cell-type specific; PAPSS1 is consistently nuclear, whereas PAPSS2 is predominantly nuclear in adrenal and liver cells but cytosolic in others, pointing to tissue-specific regulation of nuclear PAPS synthesis. endocrine-abstracts.org

A major frontier in PAPS research is the comprehensive exploration of these nuclear sulfation events. Key future objectives include:

Identifying Nuclear Substrates: Determining which nuclear proteins, such as transcription factors and histone proteins, and other molecules are sulfated.

Characterizing Nuclear Sulfotransferases: Identifying the specific sulfotransferase (SULT) enzymes that reside and function within the nucleus.

Uncovering Functional Consequences: Investigating how PAPSS1-mediated nuclear sulfation impacts fundamental nuclear processes like gene transcription, chromatin remodeling, and DNA damage response. oncotarget.com

The dynamic shuttling of PAPSS2 into the nucleus in specific contexts, such as in certain cancer cells, represents another critical area of investigation. nih.govendocrine-abstracts.org

Table 1: Subcellular Localization and Interaction of PAPSS Isoforms

Feature PAPSS1 PAPSS2 Key Findings Citations
Primary Localization Nucleus Cytoplasm PAPSS1 invariably shows nuclear localization in various cell lines. nih.govendocrine-abstracts.org
Dynamic Localization Stable in Nucleus Can relocate to the nucleus PAPSS2 is found in the nucleus in specific cell types (e.g., adrenal, liver) and can be induced to relocate by co-expression with PAPSS1. nih.govendocrine-abstracts.org
Functional Role Nuclear Sulfation, Gene Regulation Cytosolic Sulfation, DHEA Sulfation PAPSS1 supports a nuclear sulfation pathway. PAPSS2 is critical for cytosolic processes like DHEA sulfation. nih.govoncotarget.comendocrine-abstracts.org
Isoform Interaction Induces PAPSS2 Nuclear Relocation Relocates to Nucleus with PAPSS1 This interaction suggests a coordinated regulation of PAPS pools between cellular compartments. nih.gov

Development of Novel Therapeutic Strategies Targeting PAPS Metabolism

The reliance of cancer cells on altered metabolic pathways presents a therapeutic vulnerability. nih.gov As the central molecule in sulfation, PAPS and its metabolic pathway are emerging as promising targets for novel therapeutic strategies, particularly in oncology. nih.govtechnologynetworks.com

Research has provided compelling proof-of-concept for this approach. For example, the inhibition of PAPSS1 was shown to significantly enhance the cytotoxicity of the chemotherapy drug cisplatin (B142131) in non-small cell lung cancer cells. oncotarget.com This suggests that PAPSS1 inhibitors could be developed as chemo-sensitizing agents, making existing cancer treatments more effective. oncotarget.com Furthermore, the two PAPS synthase isoforms have distinct and non-redundant roles, which allows for the possibility of targeted therapeutic development. nih.govnih.gov

Future therapeutic strategies targeting PAPS metabolism could include:

Isoform-Specific Inhibitors: Developing small molecule inhibitors that can selectively target PAPSS1 or PAPSS2. Given its role in cisplatin sensitization, a PAPSS1-specific inhibitor could serve as a powerful adjunct to DNA-damaging chemotherapies. oncotarget.com

Targeting Metastasis: The PAPSS2/VCAN sulfation axis has been identified as essential for breast cancer cell migration and metastasis, making PAPSS2 a potential target for developing anti-metastatic drugs. nih.gov

Modulating Hormonal Pathways: Inactivating mutations in PAPSS2 lead to an excess of androgens because the sulfation of the pro-hormone DHEA is impaired. endocrine-abstracts.org This implicates PAPS availability as a key gatekeeper in steroid hormone synthesis, suggesting that modulating PAPSS2 activity could be a therapeutic strategy in hormone-dependent cancers or other endocrine disorders. endocrine-abstracts.org

Exploiting the metabolic dependencies of cells that are highly reliant on sulfation for proliferation, survival, or metastasis is a promising direction for creating a new class of targeted therapies. nih.gov

Understanding Cross-Talk between Sulfation and Other Post-Translational Modifications

A protein's function is often regulated by a dynamic interplay of various post-translational modifications (PTMs). nih.gov An important future direction is to understand how sulfation "cross-talks" with other PTMs to create a complex regulatory code.

A prime example of this interplay is the relationship between tyrosine sulfation and tyrosine phosphorylation. These two modifications compete for the same tyrosine residues on a protein and result in similar mass shifts, making them historically difficult to distinguish. mdpi.com Both add a negative charge and can dramatically alter protein structure and interactions. mdpi.compatsnap.com The development of advanced analytical techniques, such as nanopore sequencing, now allows for the sensitive and accurate discrimination between a sulfated and a phosphorylated tyrosine on the same peptide. nih.govacs.org This technology will be instrumental in deciphering how this competitive modification influences protein function.

Future research will focus on several key questions regarding PTM cross-talk:

Mapping Sulfation/Phosphorylation Interplay: Using high-sensitivity methods to map the sites of tyrosine sulfation and phosphorylation across the proteome to understand when and where one modification is favored over the other.

Investigating Functional Outcomes: Determining how the switch between sulfation and phosphorylation at a specific site alters protein-protein interactions, enzyme activity, and signal transduction.

Broader PTM Networks: Exploring how sulfation interacts with other major PTMs, such as ubiquitination, acetylation, and methylation. For example, it is plausible that sulfation could modulate protein stability by preventing or promoting ubiquitination at a nearby site, or influence gene expression by collaborating with histone acetylation marks.

Understanding this intricate PTM cross-talk is essential for a complete picture of how protein function is regulated in health and disease.

Q & A

Q. What is the biosynthetic pathway of PAPS in eukaryotic systems, and how can researchers validate its production in vitro?

PAPS is synthesized via a two-step enzymatic process:

  • Step 1 : ATP sulfurylase catalyzes the conversion of ATP and inorganic sulfate to adenosine 5'-phosphosulfate (APS).
  • Step 2 : APS kinase phosphorylates APS using ATP to yield PAPS . To validate PAPS synthesis in vitro, researchers can use high-performance liquid chromatography (HPLC) to separate and quantify intermediates (APS and PAPS) or employ radiolabeled 35^{35}S-sulfate to track incorporation into PAPS .

Q. How does PAPS function as a coenzyme in sulfotransferase (SULT)-mediated reactions, and what methodological approaches ensure substrate specificity?

PAPS donates its sulfate group to acceptor molecules (e.g., phenols, steroids) via sulfotransferases. To study substrate specificity:

  • Use purified SULT isoforms (e.g., SULT1A2) with defined substrates (e.g., 4-hydroxy toremifene) and monitor sulfate transfer via mass spectrometry or radiometric assays with 35^{35}S-PAPS .
  • Structural studies (X-ray crystallography) of SULT-PAPS-substrate complexes reveal binding motifs and catalytic mechanisms .

Advanced Research Questions

Q. What experimental challenges arise in maintaining PAPS stability during kinetic assays, and how can they be mitigated?

PAPS is labile due to hydrolysis of its phosphoanhydride bonds. Strategies include:

  • Using low-temperature storage (-80°C) and short incubation times.
  • Adding phosphatase inhibitors (e.g., sodium orthovanadate) to reaction buffers .
  • Validating PAPS integrity via tandem mass spectrometry (MS/MS) or enzymatic recycling assays .

Q. How do genetic polymorphisms in PAPSS1/PAPSS2 enzymes impact PAPS bioavailability, and what models are suitable for functional studies?

Mutations in PAPSS2 are linked to reduced PAPS levels and skeletal dysplasia. Methodologies include:

  • CRISPR-Cas9-edited cell lines to mimic human mutations (e.g., p.Arg438His).
  • Quantifying PAPS pools via LC-MS/MS in knockout models .
  • Comparative studies in organisms with divergent sulfate assimilation pathways (e.g., Arabidopsis vs. mammals) .

Q. What thermodynamic and kinetic parameters define PAPS utilization in sulfation pathways, and how do they compare to ATP-driven processes?

The sulfate group transfer potential of PAPS (-10 to -11 kcal/mol) exceeds that of ATP hydrolysis (-7.3 kcal/mol), making it energetically favorable for sulfation . Kinetic assays (e.g., stopped-flow spectrophotometry) can measure KmK_m and kcatk_{cat} for PAPS-dependent reactions, while isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. How do organisms utilizing adenosine 5'-phosphosulfate (APS) vs. PAPS for sulfate assimilation differ mechanistically, and what evolutionary insights does this provide?

Organisms with APS-dependent pathways (e.g., algae, bacteria) lack the iron-sulfur cluster in APS reductase, unlike PAPS-utilizing eukaryotes. Comparative genomics and phylogenetics reveal evolutionary divergence in sulfate assimilation, with PAPS pathways emerging in multicellular organisms to support complex sulfation demands (e.g., glycosaminoglycan synthesis) .

Methodological and Translational Questions

Q. What techniques are optimal for measuring PAPS levels in tissue samples with high sensitivity?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Enables quantification of PAPS and APS in nanomolar ranges .
  • Enzymatic recycling assays : Couple PAPS-dependent sulfation with colorimetric detection (e.g., aryl sulfotransferase with nitrophenyl sulfate) .

Q. How can researchers model PAPS depletion in cellular systems to study sulfation-dependent processes?

  • Chemical inhibition : Use PAPS synthase inhibitors (e.g., chlorate) to block sulfate activation .
  • RNA interference (RNAi) : Knock down PAPSS1/2 expression in mammalian cell lines .
  • Sulfur-free media : Culture cells in sulfate-depleted conditions to induce PAPS scarcity .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in reported PAPS kinetic constants across studies?

Variations in KmK_m values may arise from differences in:

  • Enzyme sources (recombinant vs. native proteins).
  • Assay conditions (pH, ionic strength, cofactors). Standardize protocols using reference substrates (e.g., 4-nitrophenol for SULT assays) and report VmaxV_{max} normalized to enzyme activity .

Q. What evidence supports or challenges the role of PAPS in xenobiotic detoxification vs. metabolic activation?

While PAPS-dependent sulfation typically inactivates toxins (e.g., acetaminophen), certain sulfated metabolites (e.g., N-hydroxy-2-acetylaminofluorene) are carcinogenic. Use in vitro mutagenicity assays (Ames test) and in vivo models to assess context-specific outcomes .

Comparative and Evolutionary Questions

Q. Why do some pathogens hijack host PAPS pools for virulence factor sulfation, and how can this be exploited therapeutically?

Pathogens like Helicobacter pylori use host PAPS to sulfate surface glycans, evading immune recognition. Targeting bacterial sulfotransferases or host PAPS synthases with small molecules could disrupt this process .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Phosphoadenosine 5'-phosphosulfate
Reactant of Route 2
Reactant of Route 2
3'-Phosphoadenosine 5'-phosphosulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.